

# **Application Notes and Protocols for Detecting Skeletal Metastases Using Strontium-85**

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Strontium-85** (Sr-85) in the detection of skeletal metastases. While historically significant, it is important to note that Sr-85 has largely been superseded by radiopharmaceuticals with more favorable imaging characteristics and lower radiation dosimetry, such as Technetium-99m labeled diphosphonates and various PET tracers.[1][2][3] Nevertheless, understanding the principles and application of Sr-85 can provide valuable context for research in bone-seeking radiopharmaceuticals.

## **Application Notes**

Introduction to Strontium-85

**Strontium-85** is a gamma-emitting radionuclide that serves as a calcium analog.[4] Its metabolic behavior closely mimics that of calcium, allowing it to be incorporated into areas of active bone formation and turnover.[4] This characteristic makes it a useful agent for identifying skeletal abnormalities, including metastatic disease, fractures, and other osteogenic processes, often before they are visible on standard radiographs.[4][5][6]

Mechanism of Uptake



The uptake of **Strontium-85** in the skeleton is primarily related to osteoblastic activity.[5] In the context of skeletal metastases, both osteolytic (bone-destroying) and osteoblastic (bone-forming) lesions can exhibit increased Sr-85 uptake. This is because even in predominantly lytic lesions, there is often a degree of reactive new bone formation as the body attempts to repair the damaged bone.[5] Strontium, as a calcium analog, is incorporated into the hydroxyapatite crystal matrix of the bone.[2] Increased blood flow and bone turnover at the site of the metastasis lead to a higher local concentration of the radiotracer.[7]

#### Clinical Utility and Limitations

Historically, **Strontium-85** photoscanning proved valuable for the early detection of skeletal metastases.[6] Studies demonstrated its ability to identify lesions not yet apparent on X-ray examinations.[4][6] It was also utilized to assess the extent of metastatic disease and to guide radiation therapy.[8]

However, the use of **Strontium-85** has several limitations. Its long physical half-life of 64 days and the high energy of its gamma photon (0.51 MeV) result in a relatively high radiation dose to the patient, particularly to the bone.[6][9][10] The imaging characteristics also necessitate a delay of 24 to 48 hours or even longer between injection and scanning to allow for sufficient clearance of the radionuclide from soft tissues and blood, improving the target-to-background ratio.[4][9] Furthermore, increased uptake of Sr-85 is not specific to metastatic disease and can be observed in benign conditions such as fractures, osteomyelitis, and Paget's disease.[4][10]

## **Quantitative Data Summary**

Table 1: Physical and Dosimetric Properties of Strontium-85



| Property                               | Value                         | Reference |
|----------------------------------------|-------------------------------|-----------|
| Half-life                              | 64 days                       | [6]       |
| Gamma Photon Energy                    | 0.51 MeV                      | [4][6][9] |
| Mode of Decay                          | Electron Capture              | [6][9]    |
| Adult Dose                             | 50 - 100 μCi (1.85 - 3.7 MBq) | [4][9]    |
| Pediatric Dose                         | 20 μCi (0.74 MBq)             | [9]       |
| Estimated Whole-Body Dose (per 50 μCi) | ~0.325 - 0.34 rads            | [6][9]    |
| Estimated Bone Dose (per 50 μCi)       | ~0.80 - 2.28 rads             | [6][9]    |

Table 2: Strontium-85 Imaging Parameters

| Parameter                    | Specification                         | Reference  |
|------------------------------|---------------------------------------|------------|
| Imaging Delay Post-Injection | 24 - 48 hours (up to 7 days)          | [4][9]     |
| Imaging Equipment            | Picker Magnascanner or equivalent     | [9][10]    |
| Crystal                      | 3 x 2-inch or 1.5 x 3-inch<br>NaI(TI) | [4][9][10] |
| Collimator                   | 19-hole focusing collimator           | [4][9][10] |
| Spectrometer Setting         | Full width of 0.51 MeV<br>photopeak   | [4]        |
| Scanning Speed               | 16 - 20 cm/minute                     | [10]       |

Table 3: Comparative Results of **Strontium-85** Scan vs. X-ray for Skeletal Metastases Detection in Patients with Negative Radiographs



| Result                                 | Number of Patients | Reference |
|----------------------------------------|--------------------|-----------|
| Total Patients Scanned                 | 46                 | [5][11]   |
| Positive Scans                         | 34                 | [5][11]   |
| - Metastases Subsequently<br>Confirmed | 20                 | [5][11]   |
| - No Metastases after >1 year          | 3                  | [5][11]   |
| - Outcome Unknown                      | 11                 | [5][11]   |
| Negative Scans                         | 12                 | [5][11]   |
| - Subsequently Developed<br>Metastases | 3                  | [5][11]   |
| - No Metastases                        | 6                  | [5][11]   |
| - Inconclusive                         | 3                  | [5][11]   |

## **Experimental Protocols**

Protocol 1: Preparation and Administration of Strontium-85

- Radiopharmaceutical Preparation:
  - Strontium-85 is typically supplied as Strontium-85 Nitrate or Chloride in an acidic solution.[4][9]
  - The solution should be diluted with sterile, pyrogen-free physiological saline to the desired activity concentration.[10]
  - If supplied in an acidic solution, neutralization with 3% sodium hydroxide may be required.
    [10]
  - The final solution should be passed through a 0.22 μm bacterial filter to ensure sterility.[10]
  - The specific activity should be high to minimize the mass of strontium administered.



#### Dosage:

- $\circ$  For adult patients, a typical intravenous dose is 50 μCi (1.85 MBq).[9] Doses up to 100 μCi (3.7 MBq) have been used.[4]
- For pediatric patients (under 20 years of age), a dose of 20 μCi (0.74 MBq) is recommended.[9]

#### Administration:

- Administer the prepared **Strontium-85** solution via intravenous injection.[9] Intramuscular injection has also been reported.[4]
- Record the exact time of administration and the administered dose.

#### Protocol 2: Patient Preparation and Imaging

- Patient Preparation:
  - No specific dietary restrictions are required.
  - Ensure the patient is well-hydrated to promote the clearance of unbound radiotracer.
- Imaging Schedule:
  - Imaging is typically performed 24 to 48 hours after the administration of Strontium-85.[9]
    In some cases, imaging may be delayed for up to 7 days to improve image quality.[4]
- Imaging Procedure:
  - The patient should be positioned comfortably on the imaging table.
  - Use a rectilinear scanner (e.g., Picker Magnascanner) equipped with a high-energy
    collimator appropriate for 0.51 MeV photons (e.g., a 19-hole focusing collimator).[4][9]
  - Set the spectrometer to center on the 0.51 MeV photopeak of Sr-85.[4]



- Perform a whole-body scan or scans of specific regions of interest based on clinical symptoms or suspected areas of metastasis.
- Scanning speed should be adjusted to obtain adequate information density, with speeds of 16-20 cm/minute being reported as satisfactory.[10]
- Data Analysis and Interpretation:
  - The resulting photoscan images are visually assessed for areas of increased uptake ("hot spots") relative to the surrounding normal bone.
  - These areas of focal uptake are indicative of increased osteoblastic activity and are suspicious for skeletal metastases in patients with a known primary malignancy.
  - It is crucial to correlate the scan findings with the patient's clinical history, physical examination, and other imaging modalities like radiographs to differentiate metastases from other causes of increased bone turnover.[4]

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Frontiers | Nuclear medicine imaging for bone metastases assessment: what else besides bone scintigraphy in the era of personalized medicine? [frontiersin.org]
- 3. Bone Scan: Background, Indications, Contraindications [emedicine.medscape.com]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Total body scanning with strontium-85 in the diagnosis of metastatic bone disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. What Does Increased Uptake Mean on a Bone Scan Using Technetium-99m? Liv Hospital [int.livhospital.com]
- 8. ajronline.org [ajronline.org]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. Total Body Scanning with Strontium-85 in the Diagnosis of Metastatic Bone Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Detecting Skeletal Metastases Using Strontium-85]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084106#using-strontium-85-for-detecting-skeletal-metastases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com